molecular formula C18H25ClN2O6S2 B7832509 ETHYL 4-{[(3S4R)-4-(4-CHLOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE

ETHYL 4-{[(3S4R)-4-(4-CHLOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE

Cat. No.: B7832509
M. Wt: 465.0 g/mol
InChI Key: RVYUFSCHFZUTOA-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[(3S4R)-4-(4-CHLOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a thiolane ring, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3S4R)-4-(4-CHLOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine and thiolane rings. The chlorobenzenesulfonyl group is then introduced through a sulfonylation reaction. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the sulfonylation and esterification reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3S4R)-4-(4-CHLOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of certain enzymes due to its unique structure.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(3S4R)-4-(4-CHLOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE is not fully understood, but it is believed to involve the inhibition of certain enzymes through binding to their active sites. The chlorobenzenesulfonyl group may play a key role in this binding, while the piperidine and thiolane rings provide additional interactions with the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{[(3S4R)-4-(4-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE
  • ETHYL 4-{[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE

Uniqueness

The presence of the chlorobenzenesulfonyl group in ETHYL 4-{[(3S4R)-4-(4-CHLOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE makes it unique compared to its analogs with different substituents on the benzenesulfonyl group. This unique structure may result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[[(3S,4R)-4-(4-chlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O6S2/c1-2-27-18(22)21-9-7-14(8-10-21)20-16-11-28(23,24)12-17(16)29(25,26)15-5-3-13(19)4-6-15/h3-6,14,16-17,20H,2,7-12H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYUFSCHFZUTOA-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC(CC1)N[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.